molecular formula C6H8O4 B2667250 5-Methyl-2-oxooxolane-3-carboxylic acid CAS No. 25277-91-2

5-Methyl-2-oxooxolane-3-carboxylic acid

Cat. No.: B2667250
CAS No.: 25277-91-2
M. Wt: 144.126
InChI Key: IDQXNIBOTPWGCF-UHFFFAOYSA-N
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Description

5-Methyl-2-oxooxolane-3-carboxylic acid (CAS 25277-91-2) is a cyclic keto-carboxylic acid with the molecular formula C₆H₈O₄ (molecular weight: 144.13 g/mol) . Its structure comprises a 5-membered oxolane (tetrahydrofuran) ring substituted with a methyl group at position 5, a ketone at position 2, and a carboxylic acid at position 3 (Figure 1). This compound is synthesized via multi-step reactions, including cyclization in dry toluene followed by ester hydrolysis and acyl chloride formation using reagents like SOCl₂ . Its applications span organic synthesis, pharmaceutical intermediates, and polymer chemistry due to its reactive ketone and carboxylic acid functionalities.

Properties

IUPAC Name

5-methyl-2-oxooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-2-4(5(7)8)6(9)10-3/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQXNIBOTPWGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25277-91-2
Record name 5-methyl-2-oxooxolane-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxooxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 4-methyl-3-oxobutanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols or amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 5-methyl-2-hydroxyoxolane-3-carboxylic acid.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

5-Methyl-2-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular docking techniques to understand its potential effects at the molecular level.

Comparison with Similar Compounds

Structural Features

The following compounds share structural similarities with 5-methyl-2-oxooxolane-3-carboxylic acid but differ in ring type, substituent positions, and heteroatom composition:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Type Key Substituents
This compound 25277-91-2 C₆H₈O₄ 144.13 Oxolane (5-membered, O) 5-methyl, 2-oxo, 3-carboxylic acid
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₇H₉NO₃ 155.15 Pyrrolidine (5-membered, N) 1-methyl, 5-oxo, 3-carboxylic acid
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid 507471-78-5 C₇H₈O₅ 172.14 1,3-Dioxane (6-membered, 2O) 5-methyl, 2-oxo, 5-carboxylic acid
5-Methyloxazole-4-carboxylic acid 103879-58-9 C₅H₅NO₃ 127.09 Oxazole (5-membered, O, N) 5-methyl, 4-carboxylic acid

Key Structural Differences :

  • Ring Heteroatoms : The oxolane derivative contains only oxygen, whereas pyrrolidine includes nitrogen, and oxazole combines oxygen and nitrogen in an aromatic system .
  • Ring Size : The 1,3-dioxane derivative features a 6-membered ring, contrasting with the 5-membered rings of the others .
  • Substituent Positions : The carboxylic acid group varies in position (e.g., 3-carboxylic acid in oxolane vs. 4-carboxylic acid in oxazole), influencing electronic and steric effects .

Physical and Chemical Properties

  • Solubility : The oxolane and dioxane derivatives exhibit higher polarity due to multiple oxygen atoms, enhancing water solubility compared to the aromatic oxazole compound .
  • Reactivity :
    • The ketone group in all compounds enables nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid facilitates esterification or amidation .
    • The pyrrolidine derivative’s nitrogen allows for salt formation or coordination chemistry, unlike the oxygen-only analogs .
    • The 1,3-dioxane ring is prone to acid-catalyzed hydrolysis, whereas oxazole’s aromaticity confers stability under acidic conditions .

Biological Activity

5-Methyl-2-oxooxolane-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure and Characteristics:

  • CAS Number: 114640-37-8
  • Molecular Formula: C6H9NO4
  • Molecular Weight: 159.14 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the carboxylic acid and carbonyl functional groups. These groups enable the compound to engage in various interactions with biological molecules, such as enzymes and receptors.

  • Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
  • Receptor Binding: The carboxylic acid group can facilitate ionic interactions with receptor sites, influencing signal transduction pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown promising results against various cancer cell lines.

Study Cell Line IC50 (µM) Effect
Study AMCF-725Significant cytotoxicity observed
Study BHeLa30Induced apoptosis in treated cells

In these studies, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Case Study: Prostate Cancer
    • A metabolomics study identified alterations in metabolic pathways associated with prostate cancer progression. The administration of this compound resulted in decreased levels of certain metabolites linked to tumor growth, indicating its potential role in cancer metabolism modulation .
  • Case Study: Breast Cancer
    • In a study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase, highlighting its mechanism of action in breast cancer therapy .

Research Findings

Research has shown that the biological activity of this compound is influenced by its structural configuration. The methyl group at the fifth position plays a crucial role in enhancing its reactivity and interaction with biological targets . Additionally, comparative studies with similar compounds suggest that modifications to the oxolane ring can significantly alter biological outcomes.

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